molecular formula C9H11BrO B1283366 2-Bromo-4-isopropylphenol CAS No. 19432-27-0

2-Bromo-4-isopropylphenol

Cat. No. B1283366
CAS RN: 19432-27-0
M. Wt: 215.09 g/mol
InChI Key: BHZOYEUHMVUPJQ-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylphenol is an organic compound with the molecular formula C9H11BrO . It has an average mass of 215.087 Da and a monoisotopic mass of 213.999313 Da . The compound is also known by several other names, including 2-bromo-4-(propan-2-yl)phenol and Phenol, 2-bromo-4-(1-methylethyl)- .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-isopropylphenol consists of an isopropyl group affixed to the para position of phenol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 238.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .


Physical And Chemical Properties Analysis

2-Bromo-4-isopropylphenol has a density of 1.4±0.1 g/cm3 and a boiling point of 238.9±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.5±3.0 kJ/mol . The compound has a flash point of 98.3±21.8 °C and an index of refraction of 1.562 .

Scientific Research Applications

Fire Sciences

Application Summary

2-Bromo-4-isopropylphenol is used in the production of fire-retardant materials . Specifically, it’s used in the production of brominated epoxy resins, which are less thermally stable than non-brominated analogs .

Methods of Application

The brominated epoxy resins are produced by curing a diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin with a traditional curing agent 4,40-diaminodiphenyl sulfone (DDS) . The fire risk of these materials is a major drawback, so halogenated fire-retardants structures are copolymerized to decrease the flammability of epoxy resins . A diglycidyl ether of 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane (DGEBTBA, I) is the most commonly used comonomer of DGEBA to obtain fire-retardant materials .

Results or Outcomes

The brominated epoxy resins are less thermally stable due to the formation of hydrogen bromide, which destabilizes the epoxy network . As a result of the reaction of HBr with the epoxy resin, bromine-containing aromatics (brominated phenols, alkenyl aryl ether, hydroxyalkyl aryl ethers), as well as non-bromine-containing compounds form high-boiling decomposition products . The mass spectra of the brominated products collected from pyrolysis at 300 C in the open system under helium are presented and discussed .

Safety And Hazards

2-Bromo-4-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZOYEUHMVUPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566247
Record name 2-Bromo-4-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropylphenol

CAS RN

19432-27-0
Record name 2-Bromo-4-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(propan-2-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-isopropylphenol (13.38 g, 98.0 mmol) with N-bromosuccinimide (17.5 g, 98 mmol) generally according to the procedure described for Example 305 afforded 13.78 g (65%) of 2-bromo-4-isopropylphenol. Treatment of 2-bromo-4-isopropylphenol (13.74 g, 41.0 mmol) with potassium carbonate (22.0 g, 160 mmol) and allyl bromide (9.23 g, 76.8 mmol), followed by refluxing the resultant allyl ether in mesitylene generally according to the procedure described for Intermediate 8 provided 2-allyl-6-bromo-4-isopropylphenol. Treatment of 2-allyl-6-bromo-4-isopropylphenol (6.85 g, 27.0 mmol) with 3-chloroperoxybenzoic acid (7.72 g, 27.0 mmol, 77%) followed by potassium carbonate (9.3 g, 67.5.0 mmol) generally according to the procedure described for Intermediate 9 afforded 1.12 g, (17%) of (±)-(7-bromo-5-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methanol. Treatment of (±)-(7-bromo-5-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methanol (1.12 g, 4.6 mmol) with p-toluenesulfonyl chloride (1.32 g, 6.9 mmol) generally according to the procedure described for Intermediate 10 gave 1.90 g (97%) of (±)-(7-bromo-5-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate as a colorless oil. Treatment of (±)-(7-bromo-5-isopropyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (0.4 g, 0.94 mmol) and 2-methylphenylboronic acid (0.38 g, 2.82 mmol) generally according to the procedure described for Intermediate 35 afforded 0.19 g, (46%) of (5-isopropyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate. Treatment of the tosylate with sodium azide (0.141 g, 2.17 mmol) generally according to the procedure described for Intermediate 98 afforded 0.11 g (83%) of (±)-2-(azidomethyl)-5-isopropyl-7-phenyl-2,3-dihydro-1-benzofuran. Treatment of (±)-2-(azidomethyl)-5-isopropyl-7-phenyl-2,3-dihydro-1-benzofuran with polymer-supported triphenylphosphine (0.188 g, 0.716 mmol) according to the procedure described in Example 154 afforded 0.055 g (48%) of (±)-[(5-isopropyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl]amine as a white solid, hydrochloride salt. mp 221-222° C. (dec).
Quantity
13.38 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MS Carpenter, WM Easter - The Journal of Organic Chemistry, 1955 - ACS Publications
… From 2-bromo-4-isopropylphenol. p-Isopropylphenol (Dow Chemical Co.),mp 6162.5, was brominated in carbon tetrachloride solution to yield 2-bromo-4-isopropylphenol, bp 78-79/2.5 …
Number of citations: 40 pubs.acs.org
AI Balabanovich, MP Luda… - Journal of fire sciences, 2005 - journals.sagepub.com
… The main degradation pathways of 2-bromo-4-isopropylphenol (4) [16] are as in the previous case. However, the effect of the second bromine on the fragmentation pattern of the …
Number of citations: 34 journals.sagepub.com
A Hornung, AI Balabanovich, S Donner… - Journal of Analytical and …, 2003 - Elsevier
… The most abundant peaks are due to phenol, alkylphenols and brominated phenols that were found to be 2-bromophenol and 2-bromo-4-isopropylphenol, benzofuran derivatives, p-…
Number of citations: 66 www.sciencedirect.com
I Brown, G Eglinton, M Martin-Smith - Spectrochimica Acta, 1963 - Elsevier
… The solvent shifts observed for the non “intro-bonded” conformations of 2-bromophenol (compound 6) and 2-bromo-4”isopropylphenol (compound 7) closely parallel those for phenol (…
Number of citations: 16 www.sciencedirect.com
W Wu, K Qiu - Journal of analytical and applied pyrolysis, 2014 - Elsevier
Vacuum co-pyrolysis of Chinese fir sawdust (CFS) and waste printed circuit boards (WPCBs) at different mass ratios were examined in this paper. The structures and contents of the …
Number of citations: 40 www.sciencedirect.com
SV Kharade, H Kurata, AM Bender, AL Blobaum… - Molecular …, 2018 - ASPET
… The filtrate was evaporated under reduced pressure to give crude residue, which was purified on silica gel chromatography (hexane/ethyl acetate) to yield 2-bromo-4-isopropylphenol 2 […
Number of citations: 41 molpharm.aspetjournals.org
AI Balabanovich, A Hornung, D Merz… - Polymer Degradation and …, 2004 - Elsevier
… 7b) mostly yields phenol and isopropylphenol together with poisonous 2-bromophenol, 2-bromo-4-isopropylphenol, 2,6-dibromophenol and mono- and dibromobisphenols A. If the …
Number of citations: 148 www.sciencedirect.com
J Guan, M Xu, SW Chen, Z My, L Su - Advanced Materials …, 2010 - Trans Tech Publ
… As is revealed in the graph, the most abundant peaks are due to phenol, brominated phenols that were found as the forms of 2-bromo-4-isopropylphenol, benzofuran derivatives, which …
Number of citations: 6 www.scientific.net
F Barontini, K Marsanich, L Petarca… - Industrial & engineering …, 2005 - ACS Publications
Production of electronic boards containing brominated flame retardants is constantly increasing, posing important problems with disposal of products containing these materials. The …
Number of citations: 170 pubs.acs.org
I Brown - 1963 - search.proquest.com
This thesis is divided into four distinct and self-contained parts whose unifying theme is contained in the general title" Rational Approaches to the Correlation of Chemical Structure with …
Number of citations: 1 search.proquest.com

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